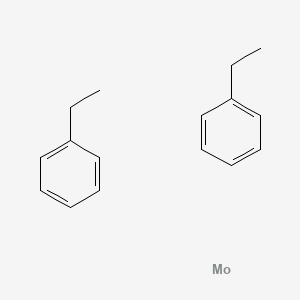

Bis(ethylbenzene)molybdenum

Übersicht

Beschreibung

Bis(ethylbenzene)molybdenum is an organometallic compound with the molecular formula C₁₆H₂₀Mo. It is a molybdenum-based compound used as a precursor in various high-technology applications, including semiconductor manufacturing and thin film deposition . The compound appears as a dark green liquid and is known for its sensitivity to air .

Vorbereitungsmethoden

Bis(ethylbenzene)molybdenum can be synthesized through vapor deposition techniques. One common method involves the reaction of molybdenum precursors with ethylbenzene under controlled conditions. The growth window for this compound is typically between 135–150°C . Industrial production often employs atomic layer deposition (ALD) techniques to achieve high precision and uniformity in the resulting films .

Analyse Chemischer Reaktionen

Chemical Vapor Deposition (CVD) Reactions

The compound serves as a precursor for depositing molybdenum thin films and carbide layers in semiconductor manufacturing.

Mechanism :

-

Thermal decomposition releases ethylbenzene ligands, leaving reactive Mo centers.

-

Co-reactants (e.g., H₂, hydrocarbons) determine final product stoichiometry .

Catalytic Reactions

The compound facilitates hydrogenation, dehydrogenation, and polymerization due to its Mo(II) center and labile ligands.

Hydrogenation

-

Reduces unsaturated hydrocarbons (e.g., alkenes) under mild conditions:

Dehydrogenation

Polymerization

Ligand Substitution Reactions

The ethylbenzene ligands exhibit dynamic exchange with stronger π-donors (e.g., CO, nitriles):

Examples of Ligands (L) :

Reactivity with Oxygen and Handling

While specific oxidation pathways are proprietary, the compound’s air sensitivity necessitates strict handling:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

BEBMo, with the molecular formula , is characterized by its coordination of molybdenum in a +2 oxidation state with ethylbenzene ligands. This configuration imparts high reactivity, making it suitable for a variety of chemical transformations. The compound appears as a dark green liquid and is sensitive to air and moisture, necessitating careful handling and storage under inert conditions .

Atomic Layer Deposition (ALD)

BEBMo has been extensively studied for its potential in atomic layer deposition (ALD) processes. In ALD, BEBMo serves as a precursor for depositing molybdenum oxide and molybdenum carbide films.

- Molybdenum Oxide Films : Research indicates that BEBMo can achieve linear growth rates of 0.08 Å/cycle at temperatures between 135–150 °C when used for depositing molybdenum oxide. This process is vital for applications in catalysis and electronics .

- Molybdenum Carbide Films : A recent study demonstrated the successful thermal ALD of molybdenum carbide films using BEBMo at deposition temperatures ranging from 180 to 280 °C. The films exhibited high conformality and low resistivity after post-deposition annealing, making them suitable for advanced semiconductor applications .

| Film Type | Growth Rate (Å/cycle) | Deposition Temperature (°C) | Post-Deposition Treatment |

|---|---|---|---|

| Molybdenum Oxide | 0.08 | 135-150 | Calcination |

| Molybdenum Carbide | 0.034 | 200-240 | Annealing at 600-700 °C |

Catalytic Applications

BEBMo's high reactivity makes it a valuable catalyst in various organic transformations:

- Hydrogenation and Dehydrogenation : The compound facilitates hydrogenation reactions, critical for the synthesis of complex organic molecules. Its ability to activate hydrogen makes it effective in dehydrogenation processes as well .

- Polymerization Processes : BEBMo is utilized in polymerization reactions, contributing to the development of new materials with tailored properties. Its role in creating molybdenum-containing polymers enhances the performance characteristics of these materials .

Semiconductor Manufacturing

As a precursor chemical, BEBMo plays a crucial role in the fabrication of semiconductor devices:

- High-Purity Molybdenum Films : The compound is employed in vapor phase deposition techniques to produce high-purity molybdenum films essential for electronic applications. These films are integral to the performance of various semiconductor devices due to their conductive properties .

Case Study 1: ALD of Molybdenum Oxide

In an experiment focusing on the deposition of molybdenum oxide using BEBMo, researchers achieved significant loading on alumina substrates after multiple deposition cycles. The study highlighted the effectiveness of using water as an oxidant, which reduced issues related to ozone decomposition during the ALD process .

Case Study 2: Molybdenum Carbide for Semiconductors

A recent investigation into the thermal ALD of molybdenum carbide films revealed that films deposited using BEBMo exhibited low resistivity and excellent conformality on trench substrates. This characteristic is crucial for advanced semiconductor applications where uniformity at nanoscale dimensions is required .

Wirkmechanismus

The mechanism of action of bis(ethylbenzene)molybdenum primarily involves its role as a precursor in vapor deposition processes. During these processes, the compound decomposes to form molybdenum oxide films. The molecular targets and pathways involved include the interaction of the molybdenum center with oxygen sources, leading to the formation of Mo-O bonds .

Vergleich Mit ähnlichen Verbindungen

Bis(ethylbenzene)molybdenum can be compared with other molybdenum-based compounds such as:

- Bis(acetylacetonate)dioxomolybdenum

- Molybdenum isopropoxide

- Molybdenum hexacarbonyl

These compounds also serve as precursors in various deposition processes but differ in their ligand structures and reactivity. This compound is unique due to its specific ligand environment, which influences its deposition characteristics and reactivity .

Biologische Aktivität

Bis(ethylbenzene)molybdenum (BEBMo) is an organometallic compound that has garnered attention for its potential biological activities, particularly in enzymatic processes and as a precursor in various chemical applications. This article provides a detailed overview of the biological activity of BEBMo, including its role in enzymatic reactions, toxicity studies, and implications for health and environmental safety.

BEBMo is characterized by its molecular formula and a molecular weight of 308.27 g/mol. It features molybdenum in a +2 oxidation state, coordinated with ethylbenzene ligands. The compound appears as a dark green liquid and is highly reactive, making it suitable for applications in catalysis and materials science .

Enzymatic Activity

Ethylbenzene Dehydrogenase

One of the most significant biological roles of molybdenum-containing compounds is their involvement in enzymatic reactions. Ethylbenzene dehydrogenase, an enzyme that initiates the anaerobic degradation of ethylbenzene, utilizes molybdenum as a cofactor. This enzyme belongs to a subfamily of DMSO reductase-type molybdenum enzymes and is crucial for the microbial degradation of aromatic hydrocarbons .

The enzyme operates by facilitating the oxidation of ethylbenzene to styrene, employing a complex mechanism that involves several cofactors, including heme b. The redox potential associated with these cofactors is significant for understanding the kinetics of the reaction, which can be modeled using quantum mechanics-molecular mechanics (QM-MM) methods .

Toxicological Studies

Toxicity Profile

Research indicates that exposure to BEBMo may pose several health risks. Its classification includes hazards such as skin irritation, eye irritation, and respiratory issues upon inhalation . The compound's flammability further complicates its handling and necessitates strict safety protocols.

Environmental Impact

Given its application in various industrial processes, there are concerns regarding the environmental impact of BEBMo. The degradation products resulting from its use may contribute to soil and water contamination. Research into the microbial degradation pathways indicates that molybdenum-containing enzymes play a vital role in bioremediation processes, potentially mitigating some environmental risks associated with BEBMo .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzymatic Role | Cofactor in ethylbenzene dehydrogenase; facilitates anaerobic degradation |

| Toxicity | Causes skin/eye irritation; respiratory issues; potential carcinogenic effects |

| Environmental Impact | Possible contamination; role in bioremediation through microbial pathways |

Eigenschaften

IUPAC Name |

ethylbenzene;molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Mo/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMJULNQFSGMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Mo] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Mo | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32877-00-2 | |

| Record name | Bis[(1,2,3,4,5,6-η)-ethylbenzene]molybdenum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32877-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(ethylbenzene)molybdenum mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.